An In-depth Technical Guide to 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
An In-depth Technical Guide to 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate. This bifunctional molecule is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and biochemical research.
Core Chemical Properties
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate, with the CAS number 118811-34-0, is a white solid at room temperature.[1][2] It incorporates two key functional groups that define its chemical utility: a tert-butyloxycarbonyl (Boc) protected primary amine and a p-toluenesulfonate (tosylate) ester. The tosylate is an excellent leaving group in nucleophilic substitution reactions, while the Boc-protected amine is stable under various conditions but can be readily deprotected under mild acidic conditions.[3][4]
Table 1: Physicochemical Properties of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
| Property | Value | Source(s) |
| CAS Number | 118811-34-0 | [2][5] |
| Molecular Formula | C₁₇H₂₇NO₅S | [5] |
| Molecular Weight | 357.46 g/mol | [5] |
| Appearance | White Solid | [1][2] |
| Purity | Typically ≥97% | [6] |
| Storage | Store sealed in a dry place at room temperature. | [6] |
Synthesis and Experimental Protocols
The synthesis of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate is typically a two-step process starting from 5-amino-1-pentanol. The first step involves the protection of the primary amine with a Boc group, followed by the tosylation of the primary alcohol.
Step 1: Synthesis of 5-(t-Boc-amino)-1-pentanol
The protection of the amino group in 5-amino-1-pentanol is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol:
-
Dissolve 5-amino-1-pentanol (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5-2 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(t-Boc-amino)-1-pentanol.
Table 2: Properties of the Precursor, 5-(t-Boc-amino)-1-pentanol
| Property | Value | Source(s) |
| CAS Number | 75178-90-4 | |
| Molecular Formula | C₁₀H₂₁NO₃ | |
| Molecular Weight | 203.28 g/mol | |
| Density | 1.00 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.45 | |
| Flash Point | 109 °C (closed cup) | |
| Storage Temperature | 2-8°C |
Step 2: Synthesis of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
The final step is the tosylation of the hydroxyl group of 5-(t-Boc-amino)-1-pentanol using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Experimental Protocol:
-
Dissolve 5-(t-Boc-amino)-1-pentanol (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, typically pyridine (which can also serve as the solvent) or triethylamine (Et₃N) (1.5-2 equivalents).
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for a few hours and then let it warm to room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers successively with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate.
Chemical Reactivity and Applications
The reactivity of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate is dominated by its two functional groups, allowing for sequential or orthogonal chemical transformations.
a) Nucleophilic Substitution at the Tosylate Group:
The tosylate moiety is an excellent leaving group, making the terminal carbon atom highly susceptible to nucleophilic attack (Sₙ2 reaction). This allows for the introduction of a wide range of functionalities.
General Experimental Protocol for Nucleophilic Substitution:
-
Dissolve 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).
-
Add the desired nucleophile (e.g., an azide, cyanide, thiol, or another amine) (1.1-1.5 equivalents).
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically between 50-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
b) Deprotection of the Boc Group:
The Boc group can be removed under mild acidic conditions to liberate the primary amine. This is a common step in peptide synthesis and the synthesis of other complex nitrogen-containing molecules.[7]
General Experimental Protocol for Boc Deprotection:
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA) (typically 25-50% in DCM) or hydrochloric acid (HCl) (e.g., 4M in dioxane).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly or neutralized with a base during an aqueous work-up to yield the free amine.
Visualizing Workflows and Relationships
Diagram 1: Synthetic Pathway
References
- 1. gjbzwzw.com [gjbzwzw.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-((tert-Butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate, 118811-34-0 | BroadPharm [broadpharm.com]
- 5. scbt.com [scbt.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
